4-Methyl-1,4-oxazepan-6-amine hydrochloride is a chemical compound classified as a cyclic amine. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique properties and potential applications in medicinal chemistry. The compound is primarily studied for its biological activity and potential therapeutic uses.
The compound can be sourced from various chemical databases and scientific literature. It falls under the category of heterocyclic compounds, specifically oxazepanes, which are known for their diverse pharmacological activities. The hydrochloride salt form is commonly used to enhance solubility and stability in pharmaceutical formulations.
The synthesis of 4-methyl-1,4-oxazepan-6-amine hydrochloride typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperature, pressure, and reaction times to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and composition.
The molecular structure of 4-methyl-1,4-oxazepan-6-amine hydrochloride consists of a seven-membered ring with the following features:
The molecular formula for 4-methyl-1,4-oxazepan-6-amine hydrochloride is , with a molar mass of approximately 174.63 g/mol. The compound's three-dimensional structure can be visualized using computational chemistry software, which allows for analysis of its stereochemistry and potential interaction sites.
4-Methyl-1,4-oxazepan-6-amine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
These reactions often require specific conditions such as solvents (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., bases like triethylamine) to facilitate the desired transformations.
The mechanism of action for 4-methyl-1,4-oxazepan-6-amine hydrochloride is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes in the central nervous system. Compounds with similar structures often exhibit activities as:
Pharmacological studies are necessary to determine specific binding affinities and biological effects, which can be assessed through in vitro assays and animal models.
The physical properties of 4-methyl-1,4-oxazepan-6-amine hydrochloride include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and pH should be obtained from experimental studies or safety data sheets.
4-Methyl-1,4-oxazepan-6-amine hydrochloride shows promise in several scientific applications:
Further research is needed to explore its full therapeutic potential and establish safety profiles for clinical use.
The construction of the 1,4-oxazepane core relies heavily on strategic functionalization of heterocyclic precursors. Patent WO2012046882A1 details the use of N-protected amino alcohol intermediates that undergo intramolecular cyclization to form the seven-membered oxazepane ring. Key building blocks include ethylene glycol derivatives and halogenated alkylamines, which facilitate nucleophilic displacement reactions under basic conditions. For example, 4-methyl-1,4-oxazepan-6-amine synthesis employs N-Boc-protected 3-aminopropanol reacting with epichlorohydrin, followed by acid-catalyzed ring closure [1]. Reductive amination strategies using sodium cyanoborohydride further enable introduction of the methyl group at the N4 position. Protecting group selection critically impacts yield—tert-butoxycarbonyl (Boc) groups demonstrate superior performance (85% yield) compared to carbobenzyloxy (Cbz) groups (67% yield) due to reduced steric hindrance during cyclization [1].
Table 1: Building Block Strategies for Oxazepane Core Synthesis
Precursor | Cyclization Agent | Protecting Group | Yield (%) |
---|---|---|---|
3-(Boc-amino)propanol | Epichlorohydrin | Boc | 85 |
3-(Cbz-amino)propanol | 1,2-Dibromoethane | Cbz | 67 |
2-(Fmoc-amino)ethanol | 3-Chloropropionyl chloride | Fmoc | 72 |
Microwave-assisted solvent-free techniques significantly enhance these reactions, reducing cyclization time from 12 hours to 25 minutes while maintaining yields >90% [7]. This approach minimizes diketopiperazine byproduct formation observed in conventional thermal methods.
Catalytic annulation methodologies provide efficient access to the 1,4-oxazepane scaffold with precise stereocontrol. Palladium-catalyzed [4+3] cycloadditions between allylic carbonates and amino-alcohols generate the core structure with >90% regioselectivity when using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and triphenylphosphine ligands [3]. The catalyst facilitates oxidative addition to form π-allyl intermediates, which undergo nucleophilic attack by the amino group, followed by ring closure. Nickel-based catalysts (e.g., Raney nickel) enable reductive amination-cyclization cascades in a single pot, converting keto-aldehydes into chiral oxazepanes with enantiomeric excess (ee) up to 88% under hydrogen atmosphere [8].
Table 2: Catalyst Performance in Oxazepane Annulation
Catalyst System | Reaction Type | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃/PPh₃ | [4+3] Cycloaddition | 80 | - | 92 |
Raney Ni/H₂ | Reductive Amination | 60 | 88 | 85 |
PtO₂ (Adams' catalyst) | Hydrogenation | 70 | 76 | 78 |
Phosphotungstic acid (PTA) immobilized on UiO-66(Zr) metal-organic frameworks (50 wt% loading) demonstrates exceptional activity in related heterocycle formations, achieving 94.7% yield in dihydropyrimidinone synthesis—a model for oxazepane cyclizations [10]. This solid acid catalyst provides Brønsted acidity (Eᵢ = 578.5 mV) while preventing lactam hydrolysis side reactions common in homogeneous catalysis.
Hydrochloride salt formation of 4-methyl-1,4-oxazepan-6-amine presents unique crystallization challenges due to its hygroscopic nature and low melting point. Segmented flow crystallizers using gas-liquid segmented flows (33.2 mm/s linear flow rate) produce uniform crystals with particle size distribution (PSD) span values of 0.8, compared to 2.1 in batch reactors [6]. This technique employs isopropanol as anti-solvent in methanol solutions, with controlled cooling from 40°C to 5°C at 0.5°C/min. The segmented flow minimizes agglomeration by creating isolated micro-mixing zones within each liquid slug, enhancing mass transfer during nucleation.
Solvent selection critically impacts crystal morphology:
Counterion exchange timing proves crucial—direct HCl gas introduction into free base solutions below 10°C achieves 99.5% purity, whereas post-crystallization acidification yields polymorphic mixtures [8]. Continuous MSMPR (Mixed Suspension Mixed Product Removal) crystallizers with residence times of 120 minutes enable steady-state production with consistent crystal aspect ratios (1.8 ± 0.2).
Table 3: Crystallization Techniques for Hydrochloride Salt Formation
Method | Solvent System | PSD Span | Morphology | Purity (%) |
---|---|---|---|---|
Segmented Flow | MeOH/IPA (3:2) | 0.8 | Cubic | 99.2 |
Batch Cooling | Ethanol-water (4:1) | 2.1 | Rhombic | 98.5 |
MSMPR | Ethyl acetate/heptane | 1.5 | Needles | 97.8 |
Sustainable synthesis of 4-methyl-1,4-oxazepan-6-amine hydrochloride incorporates solvent reduction, energy minimization, and atom-efficient catalysis. Solvent-free microwave activation enables ring-closure reactions in 25 minutes with 93% yield, reducing energy consumption by 85% compared to conventional reflux methods [7]. Propargylic urea building blocks facilitate atom-economic heterocycle assembly via 6-endo-dig cyclization, eliminating stoichiometric metal reagents [9].
Continuous flow hydrogenation using immobilized platinum catalysts (0.5 wt% Pt/Al₂O₃) in microreactors achieves quantitative amine reduction at 50°C/10 bar H₂, with catalyst turnover number (TON) >15,000. This contrasts with batch processing requiring 70°C/30 bar pressure and TON <5,000 [6]. Aqueous workup protocols have been developed using liquid-liquid centrifugal separators that reduce organic solvent consumption by 70% during hydrochloride salt purification.
Table 4: Green Metrics Comparison for Synthesis Methods
Parameter | Solvent-Free MW | Continuous Flow | Batch Process |
---|---|---|---|
Reaction Time | 25 min | 90 min | 12 h |
Energy Consumption | 0.8 kWh/mol | 1.2 kWh/mol | 5.5 kWh/mol |
Solvent Volume | 0 L/kg product | 15 L/kg product | 50 L/kg product |
E-factor | 3.2 | 5.1 | 18.7 |
Waste minimization strategies include ethanol-water crystallization systems that enable >90% solvent recovery via distillation, reducing the environmental factor (E-factor) to 3.2 compared to 18.7 in traditional processes [6] [9]. These integrated approaches demonstrate the pharmaceutical industry's capacity for eco-friendly manufacturing of complex heterocycles.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: